3-Methyl-1-(pyridin-2-yl)butan-1-amine dihydrochloride
CAS No.:
Cat. No.: VC13524480
Molecular Formula: C10H18Cl2N2
Molecular Weight: 237.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18Cl2N2 |
|---|---|
| Molecular Weight | 237.17 g/mol |
| IUPAC Name | 3-methyl-1-pyridin-2-ylbutan-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C10H16N2.2ClH/c1-8(2)7-9(11)10-5-3-4-6-12-10;;/h3-6,8-9H,7,11H2,1-2H3;2*1H |
| Standard InChI Key | VOBXDCVJBUYBPY-UHFFFAOYSA-N |
| SMILES | CC(C)CC(C1=CC=CC=N1)N.Cl.Cl |
| Canonical SMILES | CC(C)CC(C1=CC=CC=N1)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-Methyl-1-(pyridin-2-yl)butan-1-amine dihydrochloride is systematically named to reflect its branched aliphatic chain, pyridine ring, and hydrochloride counterions. Its International Union of Pure and Applied Chemistry (IUPAC) name derives from the butanamine scaffold, where a methyl group occupies the third carbon, and a pyridin-2-yl group is attached to the first carbon . The dihydrochloride salt enhances solubility and stability, making it preferable for laboratory and industrial applications.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1228880-12-3 | |
| Molecular Formula | ||
| Molecular Weight | 237.17 g/mol | |
| Salt Form | Dihydrochloride |
Structural Analysis
The compound’s structure combines a hydrophobic butanamine chain with a polar pyridine ring, creating amphiphilic properties. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography would reveal distinct signals for the pyridine protons (6.5–8.5 ppm) and aliphatic chain protons (1.0–3.0 ppm). The dihydrochloride salt formation occurs via protonation of the amine groups, confirmed by characteristic chloride ion peaks in mass spectrometry.
Synthesis and Industrial Preparation
Synthetic Pathways
The synthesis of 3-methyl-1-(pyridin-2-yl)butan-1-amine dihydrochloride typically involves reductive amination or nucleophilic substitution reactions. A patented method describes the use of -methyl-2-pyrrolidone (NMP) as a solvent for reacting 3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine with 3-(phthalimido)piperidine at 140°C . Subsequent deprotection with hydrazine yields the free amine, which is then treated with hydrochloric acid to form the dihydrochloride salt .
Key Reaction Steps:
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Alkylation: A bromoxanthine derivative reacts with 2-chloromethyl-4-methylquinazoline in NMP at 140°C, achieving yields of 74–85% .
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Deprotection: The phthalimido group is removed using hydrazine in ethanol, followed by acidification with acetic acid .
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Salt Formation: The free amine is treated with hydrochloric acid to precipitate the dihydrochloride salt.
Optimization and Scalability
Industrial-scale production employs continuous flow reactors to enhance yield and purity. For example, a 10 kg batch of intermediate 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butin-1-yl)-8-bromoxanthine reacts with 3-(phthalimido)piperidine D-tartrate in NMP, yielding 899 g (81.9%) of the target compound after crystallization . Process optimizations include solvent recycling (e.g., tert-butyl methyl ether for recrystallization) and inertization during drying to prevent oxidation .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits high solubility in polar solvents such as water, methanol, and ethanol, with limited solubility in nonpolar solvents like toluene . Stability studies indicate decomposition above 200°C, with hygroscopicity requiring storage in airtight containers under nitrogen.
Spectroscopic Data
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Infrared (IR) Spectroscopy: Peaks at 3300 cm (N–H stretch), 1600 cm (C=N pyridine), and 700 cm (C–Cl).
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Mass Spectrometry: Molecular ion peak at corresponding to .
Applications in Pharmaceutical Chemistry
Intermediate in Xanthine Derivatives
The compound serves as a precursor for chiral 8-(3-aminopiperidin-1-yl)-xanthines, which are investigated for their adenosine receptor antagonism . These derivatives show promise in treating respiratory diseases due to their bronchodilatory effects .
Future Research Directions
Drug Development
Further studies should explore the compound’s efficacy in preclinical models of neurodegenerative diseases. Its ability to cross the blood-brain barrier, inferred from logP calculations (), warrants investigation.
Green Chemistry Approaches
Alternative synthesis routes using biocatalysts or microwave-assisted reactions could reduce reliance on high-temperature steps and hazardous solvents like NMP .
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